molecular formula C9H10F3NO B12314678 (2S,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol

(2S,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol

Cat. No.: B12314678
M. Wt: 205.18 g/mol
InChI Key: GFSZBXASMXIZSV-SFYZADRCSA-N
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Description

(2S,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a trifluoromethyl group, an amino group, and a phenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a corresponding ketone precursor using chiral catalysts. Another method includes the use of asymmetric synthesis techniques to introduce the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol apart from similar compounds is its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

(2S,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5,7-8,14H,13H2/t7-,8+/m1/s1

InChI Key

GFSZBXASMXIZSV-SFYZADRCSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C(F)(F)F)O)N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(F)(F)F)O)N

Origin of Product

United States

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